molecular formula C21H26N2O3 B269204 N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide

N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide

Cat. No. B269204
M. Wt: 354.4 g/mol
InChI Key: DITDMMWHGROIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of NF-κB activation, a transcription factor that plays a critical role in regulating immune and inflammatory responses.

Mechanism of Action

N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide inhibits the activation of NF-κB by targeting the IκB kinase (IKK) complex. The IKK complex is responsible for phosphorylating IκB proteins, which leads to their degradation and the subsequent activation of NF-κB. N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide inhibits the phosphorylation of IκB proteins by blocking the activity of the IKK complex, thereby preventing the activation of NF-κB.
Biochemical and Physiological Effects:
The inhibition of NF-κB activation by N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. Additionally, N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These effects have potential therapeutic applications in cancer and chronic inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide has several advantages for lab experiments. This compound is stable and can be easily synthesized in high yields with good purity. Additionally, it has been extensively studied in scientific research, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide has poor solubility in water, which can limit its use in certain assays. Additionally, this compound has potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide in scientific research. One potential application is in the development of combination therapies for cancer. N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and its use in combination with these therapies may improve their efficacy. Additionally, the anti-inflammatory effects of N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide have potential applications in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to explore these potential applications and to optimize the use of N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide in scientific research.

Synthesis Methods

The synthesis method of N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide involves the reaction of 3-bromoanisole with sec-butylamine to form N-(sec-butyl)-3-methoxyaniline. This intermediate is then reacted with 3-propoxybenzoyl chloride in the presence of a base to form the final product. The synthesis of this compound has been optimized, and it can be produced in high yields with good purity.

Scientific Research Applications

N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in regulating immune and inflammatory responses. NF-κB activation has been implicated in the development of various diseases, including cancer, autoimmune diseases, and chronic inflammatory diseases. Therefore, the inhibition of NF-κB activation by N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide has potential therapeutic applications in these diseases.

properties

Product Name

N-(sec-butyl)-3-[(3-propoxybenzoyl)amino]benzamide

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-butan-2-yl-3-[(3-propoxybenzoyl)amino]benzamide

InChI

InChI=1S/C21H26N2O3/c1-4-12-26-19-11-7-9-17(14-19)21(25)23-18-10-6-8-16(13-18)20(24)22-15(3)5-2/h6-11,13-15H,4-5,12H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

DITDMMWHGROIFJ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)CC

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)CC

Origin of Product

United States

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